molecular formula C10H14F3NO2 B2635618 1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 1389931-96-7

1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol

Numéro de catalogue: B2635618
Numéro CAS: 1389931-96-7
Poids moléculaire: 237.222
Clé InChI: BSBUXCVCQBMPOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol is a sophisticated pyrrolidine-based chemical building block designed for advanced pharmaceutical research and medicinal chemistry applications. This compound features a pyrrolidin-3-ol scaffold bearing a metabolically stable trifluoromethyl group at the 3-position, a structural motif recognized for its significant role in enhancing the potency and physicochemical properties of drug candidates . The cyclobutanecarbonyl substituent introduces a conformationally restricted carbonyl group, which can be critical for molecular recognition and for modulating the compound's interactions with biological targets. Such specialized pyrrolidine derivatives are highly valued in drug discovery, particularly as key synthetic intermediates in the development of enzyme inhibitors . Research into similar compounds has demonstrated their potential application in the discovery of therapeutics for a range of diseases, including cancer, asthma, and rheumatoid arthritis, often through mechanisms involving the inhibition of specific kinases or other enzymes involved in disease pathways . The presence of the trifluoromethyl group is a common strategy in modern medicinal chemistry to improve a molecule's lipophilicity, metabolic stability, and binding affinity. This product is intended for use as a critical reference standard or a versatile synthetic intermediate in analytical method development, method validation, and quality control during the synthesis and formulation stages of drug development . It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

cyclobutyl-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c11-10(12,13)9(16)4-5-14(6-9)8(15)7-2-1-3-7/h7,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBUXCVCQBMPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol typically involves starting from readily available precursors. One efficient synthetic route begins with 4-oxocyclobutane precursors, which are converted to their trifluoromethyl carbinols upon treatment with TMSCF3 and a fluoride source . Another method involves the use of Bu3SnH to deoxygenate the dicarboxylate system, followed by decarboxylation to yield the desired compound . These methods are scalable and can be adapted for industrial production.

Analyse Des Réactions Chimiques

1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new synthetic pathways.

Biology

1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol's unique structure allows it to interact with enzymes and metabolic pathways. Its lipophilicity, enhanced by the trifluoromethyl group, facilitates effective interactions with lipid membranes and proteins, potentially modulating enzyme activity and receptor binding.

Medicine

The compound is being explored as a pharmaceutical intermediate, particularly for drugs that require improved bioavailability and metabolic stability. Its potential applications include:

  • Antimicrobial Activity: The compound exhibits strong antibacterial properties, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects: Preliminary studies suggest that modifications to similar compounds can inhibit monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative disorders like Parkinson's disease.

Antimicrobial Applications

A patent describes the use of compounds similar to this compound in synthesizing quinolone derivatives with strong antibacterial activity. These derivatives demonstrated efficacy against various bacterial strains while maintaining high safety profiles .

Neuroprotective Mechanisms

Research focusing on the inhibition of MAO-B revealed that structural modifications of pyrrolidine derivatives could enhance their selectivity and potency against this enzyme. Compounds with trifluoromethyl substitutions showed promising results in increasing dopamine levels, potentially alleviating symptoms associated with neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with molecular targets through its trifluoromethyl and pyrrolidin-3-ol moieties. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound is compared to structurally related pyrrolidin-3-ol derivatives (Table 1), focusing on substituent effects:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties
1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol Cyclobutanecarbonyl (1), -CF₃ (3), -OH (3) C₁₀H₁₄F₃NO₂ 249.22 High lipophilicity, rigid backbone
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol 3-(Trifluoromethyl)phenyl (1), -OH (3) C₁₁H₁₂F₃NO 231.22 Aromatic π-stacking potential
1-[4-Amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol 4-Amino-2-CF₃-phenyl (1), -OH (3) C₁₁H₁₃F₃N₂O 246.23 Enhanced solubility (amino group)
1-(3-Chloro-benzyl)pyrrolidin-3-ol 3-Chloro-benzyl (1), -OH (3) C₁₁H₁₄ClNO 211.69 Moderate lipophilicity (Cl substituent)
1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride Azetidine-carbonyl (1), -OH (3) C₈H₁₅ClN₂O₂ 206.67 Smaller ring (azetidine), polar salt form
Key Observations:

The trifluoromethyl group enhances metabolic stability relative to non-fluorinated analogs, a common feature in CNS-active drugs .

Conformational Rigidity :

  • The cyclobutane ring imposes steric constraints, reducing rotational freedom compared to azetidine-based derivatives (e.g., 1-(azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride). This rigidity may improve binding selectivity in enzyme-targeted therapies .

Solubility and Polarity: Amino-substituted analogs (e.g., 1-[4-Amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol) exhibit higher aqueous solubility due to the -NH₂ group, whereas the target compound’s cyclobutanecarbonyl group may reduce solubility in polar solvents .

Activité Biologique

1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol, with the chemical formula C10H14F3NO2 and CAS number 1389931-96-7, is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

The compound features a cyclobutane ring and a trifluoromethyl group, which contribute to its distinctive chemical reactivity and biological interactions. Its structure can be represented as follows:

Property Details
Molecular Formula C10H14F3NO2
Molecular Weight 227.22 g/mol
IUPAC Name cyclobutyl-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone
InChI Key InChI=1S/C10H14F3NO2/c11-10(12,13)9(16)4-5-14(6-9)8(15)7-2-1-3-7/h7,16H,1-6H2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating better interaction with lipid membranes and proteins. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antidepressant Effects

Studies suggest that derivatives of pyrrolidine compounds may exhibit antidepressant properties by acting on neurotransmitter systems. The unique structure of this compound positions it as a candidate for further exploration in this area .

Antinociceptive Activity

Preliminary studies indicate potential antinociceptive (pain-relieving) effects through modulation of pain pathways. This could be particularly relevant for conditions such as neuropathic pain .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of similar compounds, providing insights into their therapeutic potential:

  • Study on Trifluoromethyl Compounds : Research highlighted the enhanced bioactivity of trifluoromethyl-substituted compounds in drug design, suggesting that the presence of this group can significantly affect pharmacokinetics and pharmacodynamics .
  • Pyrrolidine Derivatives : A case study on pyrrolidine derivatives indicated their effectiveness as NK3 receptor antagonists, which are promising for treating depression and anxiety disorders . This suggests that this compound could have similar applications.

Applications in Scientific Research

The compound has several applications across different fields:

Chemistry

It serves as an intermediate in synthesizing more complex molecules, particularly those containing trifluoromethyl groups .

Biology

Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways, potentially leading to discoveries in drug metabolism .

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate for developing drugs with improved bioavailability and metabolic stability .

Q & A

Q. What are the recommended synthetic routes for 1-cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization and functionalization steps. For example:

  • Cyclization : React a pyrrolidine precursor (e.g., 3-(trifluoromethyl)pyrrolidin-3-ol) with cyclobutanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). Monitor reaction progress via TLC or HPLC .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to acyl chloride) and temperature (slow addition at 0°C to minimize side reactions). Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm cyclobutane and trifluoromethyl group integration. 19^{19}F NMR is essential for verifying CF3_3 chemical shifts .
  • HPLC-MS : Quantify purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid). Monitor for byproducts like unreacted pyrrolidine or acyl chloride derivatives .
  • X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .

Q. What safety precautions are required when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood due to potential irritancy (Xi hazard code) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the cyclobutanecarbonyl group .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine-3-ol position influence biological activity?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or synthesize enantiopure intermediates using asymmetric catalysis (e.g., Jacobsen’s catalyst) .
  • Biological Assays : Compare enantiomers in receptor-binding studies (e.g., GPCR assays). For example, the (S)-enantiomer may exhibit higher affinity due to spatial alignment with hydrophobic binding pockets .

Q. What strategies address low solubility in aqueous media during pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the hydroxyl position to enhance solubility .
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions. Characterize solubility via shake-flask method (pH 1–7.4) and validate with in vivo bioavailability assays .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to identify CYP450 oxidation sites (e.g., cyclobutane ring or pyrrolidine nitrogen).
  • Docking Studies : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to predict metabolites. Validate with in vitro microsomal assays .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HEK-293 vs. HepG2) to assess cell-type specificity .
  • Counter-Screening : Test against off-target receptors (e.g., serotonin or dopamine receptors) to rule out false positives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.